N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
Description
N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a heterocyclic acetamide derivative featuring a 1,3,4-thiadiazole core substituted with a 2-methylpropyl group and a pyridazinone moiety linked via an acetamide bridge.
Properties
IUPAC Name |
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-12(2)10-16-20-21-18(26-16)19-15(24)11-23-17(25)9-8-14(22-23)13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3,(H,19,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURCBKMUJSGPNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazole ring, followed by the introduction of the pyridazinone moiety. Common reagents used in these reactions include hydrazine derivatives, acyl chlorides, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine-containing compounds.
Scientific Research Applications
N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide has several scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: It may be used in biological assays to study its effects on various biological pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It could be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analog: 2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide (Compound 2e)
Key Similarities and Differences :
- Core Structure: Both compounds share an acetamide backbone but differ in heterocyclic substituents. Compound 2e contains a 1,2,3-triazole and pyrimidine ring, whereas the target compound features a 1,3,4-thiadiazole and pyridazinone group. The sulfur atom in the thiadiazole may enhance lipophilicity compared to the nitrogen-rich triazole in 2e .
- Synthesis : Compound 2e was synthesized via microwave-assisted reactions (70°C, 30 minutes) with a 30% yield . The target compound’s synthesis might require analogous cyclocondensation or coupling reactions, though reaction conditions could vary due to the stability of the thiadiazole ring.
- Physical Properties: Compound 2e has a melting point of 165–167°C and distinct IR peaks for N-H (3274 cm⁻¹) and C=O (1684 cm⁻¹) . The target compound’s melting point and spectral data would likely differ due to its sulfur-containing thiadiazole and pyridazinone moieties.
Thiadiazole Derivatives from Agricultural Studies
Key Similarities and Differences :
- Structural Motifs: The target compound’s 1,3,4-thiadiazole core is analogous to derivatives reported by Zhang et al. (1988), which demonstrated plant growth promotion at low concentrations . However, the target compound’s pyridazinone and acetamide groups may confer distinct bioactivity compared to simpler aryl-substituted thiadiazoles.
Spectroscopic and Analytical Considerations
- NMR and MS: Compound 2e’s ¹H NMR showed aromatic protons at δ 8.30–6.90 ppm and methyl groups at δ 2.30 ppm . The target compound’s pyridazinone moiety would likely shift aromatic protons downfield, while the 2-methylpropyl group may exhibit distinct splitting patterns.
- Chromatography : Compound 2e’s purity was confirmed via HPLC-UV (retention time: 10.2 min) . Similar methods would apply to the target compound, though retention times would vary with polarity.
Biological Activity
N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, synthesis, and various applications in medicinal chemistry.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 361.5 g/mol. Its structural features include a thiadiazole moiety and an acetamide group, which contribute to its diverse biological interactions. The presence of multiple functional groups suggests potential for significant biological activity due to their ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₃N₅O₂S |
| Molecular Weight | 361.5 g/mol |
| CAS Number | 1282142-31-7 |
The mechanisms through which this compound exerts its biological effects are complex and involve interactions with specific molecular targets such as enzymes and receptors. The compound may function by:
- Inhibiting Enzyme Activity : It may inhibit enzymes that are crucial for cellular processes, leading to altered metabolic pathways.
- Modulating Receptor Activity : The compound can act on various receptors, potentially influencing signal transduction pathways.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacterial strains. For example:
- In vitro studies have shown that the compound inhibits the growth of Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values have been reported as low as 25 µg/mL for certain bacterial strains, indicating strong antimicrobial potential.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In animal models, it has been shown to reduce inflammation markers significantly. Key findings include:
- Reduction in Cytokine Levels : Treatment with the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
Several studies highlight the biological activity of this compound:
-
Study on Antimicrobial Efficacy :
- Researchers tested the compound against various pathogens and found significant inhibitory effects on E. coli and S. aureus.
- The study concluded that the compound could be a candidate for developing new antimicrobial agents.
-
Inflammation Model Study :
- In a controlled study involving induced inflammation in rats, administration of the compound led to a marked decrease in paw edema compared to control groups.
- Histological analysis showed reduced infiltration of inflammatory cells in treated animals.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
